molecular formula C19H17ClN2O3S2 B2629114 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide CAS No. 2097929-38-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2629114
CAS No.: 2097929-38-7
M. Wt: 420.93
InChI Key: UJNCFDYFDLCZIT-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide is a structurally complex molecule featuring a 2,2'-bithiophene core linked to a 3-chloro-2-methylphenyl group via an ethanediamide bridge and a hydroxyethyl spacer. This compound’s design combines elements seen in bioactive thiophene derivatives and ethanediamide-based enzyme inhibitors, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-11-12(20)4-2-5-13(11)22-19(25)18(24)21-10-14(23)15-7-8-17(27-15)16-6-3-9-26-16/h2-9,14,23H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNCFDYFDLCZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and an ethanediamide structure, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C₁₆H₁₅ClN₂O₂S₂
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 2097912-39-3

Structure

The compound's structure includes:

  • A bithiophene unit, which allows for π-π stacking interactions.
  • A hydroxyethyl group that can participate in hydrogen bonding.
  • An ethanediamide functional group that may enhance its solubility and reactivity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The following pathways are particularly relevant:

  • Oxidative Stress Modulation : The redox-active nature of the bithiophene moiety may allow the compound to modulate oxidative stress pathways, potentially offering neuroprotective effects.
  • Signal Transduction : The compound may influence signaling pathways related to neurotransmitter release and synaptic plasticity by interacting with metabotropic glutamate receptors (mGluRs) .

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of bithiophene have demonstrated significant inhibition of cell proliferation in breast and colon cancer models .
  • Anti-inflammatory Properties :
    • Research indicates that compounds containing bithiophene can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may enhance neuronal survival under oxidative stress conditions, possibly through the modulation of glutamate signaling pathways .

Data Tables

Biological ActivityModel SystemConcentrationEffect
CytotoxicityMCF-7 Cells10 µM50% inhibition of proliferation
Anti-inflammatoryRAW 264.75 µMDecreased TNF-alpha production
NeuroprotectionPrimary Neurons1 µMIncreased cell viability post-stress

Comparison with Similar Compounds

Table 1: Comparison of Bithiophene Derivatives

Compound Substituent Key Properties Biological Activity Reference
Target Compound Hydroxyethyl Hydrophilic, H-bond donor Not reported
5-Acetyl-2,2'-bithiophene Acetyl Electron-withdrawing, rigid Anti-inflammatory (weak)
5-(4-Hydroxybutynyl)-bithiophene Hydroxybutynyl Flexible, propargyl linkage Anti-inflammatory (strong)
5-Piperidino-2,2'-bithiophene Piperidine Basic, alters regioselectivity Synthetic intermediate

Ethanediamide-Based Analogues

The ethanediamide linker in the target compound is shared with enzyme inhibitors and bioactive molecules:

  • N-[(1R,2R)-2-carbamimidamido...]ethanediamide () : A co-crystalized inhibitor with a carbamimidamido group, highlighting the ethanediamide’s role in hydrogen bonding and enzyme binding .
  • N-(5-Chloro-2-methoxyphenyl)-N'-[...]ethanediamide () : Contains a methoxyphenyl group and piperazinyl-ethyl chain, differing in substituent bulk and solubility compared to the target’s 3-chloro-2-methylphenyl group .

Table 2: Ethanediamide Derivatives Comparison

Compound Aryl Group Additional Features Application Reference
Target Compound 3-Chloro-2-methylphenyl Hydroxyethyl spacer Not reported
N-[(1R,2R)-...]ethanediamide 4-Chloro-3-fluorophenyl Carbamimidamido group Enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)-[...] 5-Chloro-2-methoxyphenyl Piperazinyl-ethyl chain Pharmacological candidate

Substituent Effects on Bioactivity and Reactivity

  • Anti-inflammatory Activity : Bithiophenes with hydroxybutynyl (Compound 14) or dihydroxybutynyl (Compound 4) substituents exhibit significant anti-inflammatory activity in RAW 264.7 cells, suggesting the target’s hydroxyethyl group may confer similar properties .
  • Synthetic Flexibility : The hydroxyethyl spacer allows for derivatization via esterification or etherification, contrasting with acetyl or formyl groups in analogues like Compounds 5 and 6, which are less reactive post-synthesis .
  • Electronic Effects : The 3-chloro-2-methylphenyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, similar to dichloroacetamides in , which exhibit defined hydrogen-bonding networks .

Key Research Findings and Gaps

  • Spectroscopic Characterization : provides detailed NMR and IR protocols for thiophene acetamides, applicable to the target compound’s characterization .
  • Regioselective Modifications : demonstrates that substituent position on bithiophene (e.g., 4-formyl vs. 5'-formyl) drastically alters reactivity, implying the target’s hydroxyethyl placement is critical .
  • Unanswered Questions: Limited data exist on the target compound’s solubility, stability, or biological activity.

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